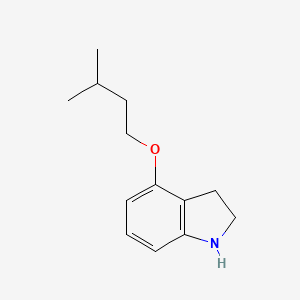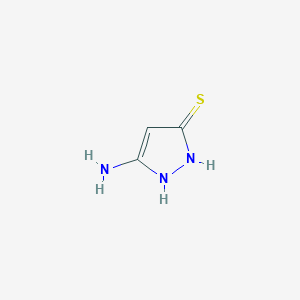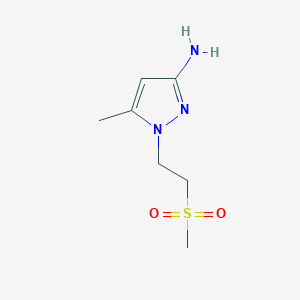![molecular formula C18H31ClN2O4 B13341973 8-(tert-Butyl) 2'-methyl 2'-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2',8-dicarboxylate hydrochloride](/img/structure/B13341973.png)
8-(tert-Butyl) 2'-methyl 2'-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2',8-dicarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[321]octane-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride is a complex organic compound that belongs to the family of azabicyclo compounds
Preparation Methods
The synthesis of 8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride involves several steps. One common method includes the enantioselective construction of the azabicyclo scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Chemical Reactions Analysis
8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or alterations in cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane]-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride include:
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: This compound shares a similar azabicyclo scaffold and is used in similar applications.
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Another compound with a related structure, used in organic synthesis and medicinal chemistry.
These compounds highlight the unique structural features and potential applications of 8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane]-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C18H31ClN2O4 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
8-O-tert-butyl 1-O'-methyl 1'-(aminomethyl)-6-methylspiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane]-1',8-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C18H30N2O4.ClH/c1-11-6-12-7-17(9-18(17,10-19)14(21)23-5)8-13(11)20(12)15(22)24-16(2,3)4;/h11-13H,6-10,19H2,1-5H3;1H |
InChI Key |
KGRMPDARFXFNED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC3(CC1N2C(=O)OC(C)(C)C)CC3(CN)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13341896.png)
![5'-Bromospiro[cyclopropane-1,2'-indoline]-3'-carboxylic acid](/img/structure/B13341902.png)





![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13341942.png)
![5-Methyl-6-oxa-1-azaspiro[3.4]octane](/img/structure/B13341947.png)




